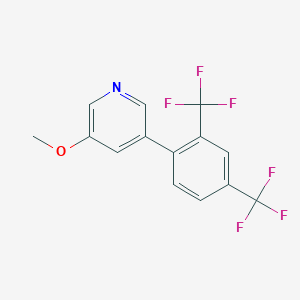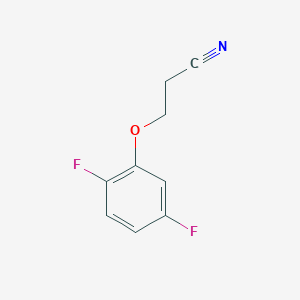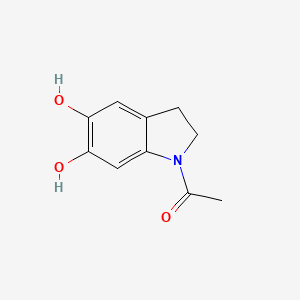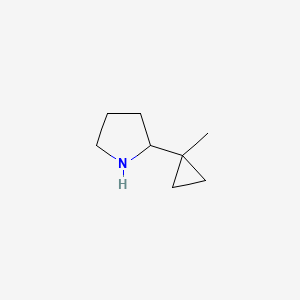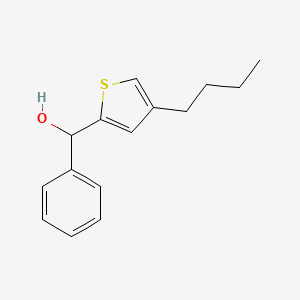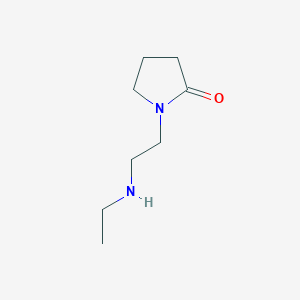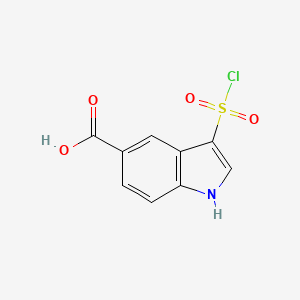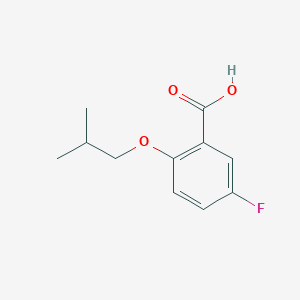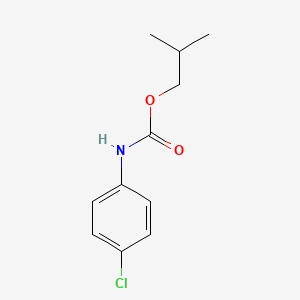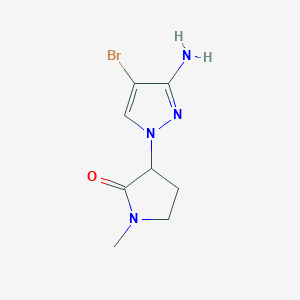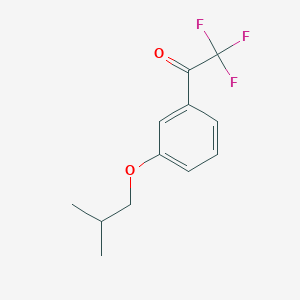![molecular formula C11H10FNO2 B13081175 2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid is an organic compound with the molecular formula C11H10FNO2 This compound is characterized by the presence of a fluorine atom on the benzene ring and an amino group attached to a but-3-yn-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzoic acid and but-3-yn-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as dichloromethane.
Procedure: The reactants are stirred at room temperature for several hours to allow the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(But-3-yn-1-yl)amino]acetic acid
- **4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- **Undec-10-ynoic acid, but-3-yn-2-yl ester
Uniqueness
2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and an amino group attached to a but-3-yn-2-yl chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-3-fluorobenzoic acid |
InChI |
InChI=1S/C11H10FNO2/c1-3-7(2)13-10-8(11(14)15)5-4-6-9(10)12/h1,4-7,13H,2H3,(H,14,15) |
InChI Key |
VFZDNZNJPPJFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


